![molecular formula C20H13ClN2O2S B2582820 Methyl 2-{[4-(4-chlorophenyl)-3-cyano-2-pyridinyl]sulfanyl}benzenecarboxylate CAS No. 478080-47-6](/img/structure/B2582820.png)
Methyl 2-{[4-(4-chlorophenyl)-3-cyano-2-pyridinyl]sulfanyl}benzenecarboxylate
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Description
Scientific Research Applications
Chemical Synthesis and Structural Analysis
Methyl 2-{[4-(4-chlorophenyl)-3-cyano-2-pyridinyl]sulfanyl}benzenecarboxylate and its derivatives are primarily utilized in the field of chemical synthesis and structural analysis. Studies have demonstrated the synthesis of complex compounds involving this molecule, highlighting its role in the synthesis of novel chemical entities. For instance, a study by Krasnova et al. (2013) focused on the oxidation of the sulfur atom in a closely related compound, which led to the identification of a new compound through NMR spectroscopy and X-ray structural analysis (Krasnova et al., 2013). Similarly, Prasad et al. (2018) synthesized a new series of benzimidazole derivatives by coupling with various pyridine derivatives, emphasizing the molecule's utility in creating complex chemical structures (Prasad et al., 2018).
Advanced Material Synthesis
This molecule also finds applications in the development of advanced materials with specific properties. A study by Tapaswi et al. (2015) demonstrated the synthesis of transparent polyimides with high refractive indices, small birefringences, and good thermomechanical stabilities. The research involved the conventional two-step thermal polycondensation of related thiophenyl-substituted benzidines with different dianhydrides, underscoring the molecule's relevance in materials science (Tapaswi et al., 2015).
Photoredox Catalysis
In the realm of catalysis, particularly photoredox catalysis, the molecule's derivatives have been utilized. A study by Yan et al. (2018) explored the photoredox-catalyzed cascade annulation of related compounds, leading to the synthesis of benzothiophenes and benzoselenophenes. This process was noted for its moderate to good yields at ambient temperature, signifying the molecule's utility in photoredox-catalyzed reactions (Yan et al., 2018).
properties
IUPAC Name |
methyl 2-[4-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2O2S/c1-25-20(24)16-4-2-3-5-18(16)26-19-17(12-22)15(10-11-23-19)13-6-8-14(21)9-7-13/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRAMBWZLTKQABU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1SC2=NC=CC(=C2C#N)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-{[4-(4-chlorophenyl)-3-cyano-2-pyridinyl]sulfanyl}benzenecarboxylate |
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